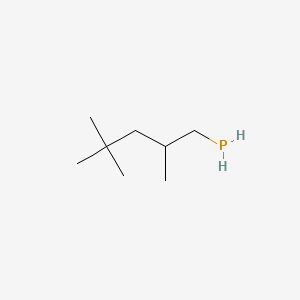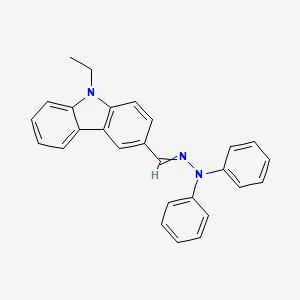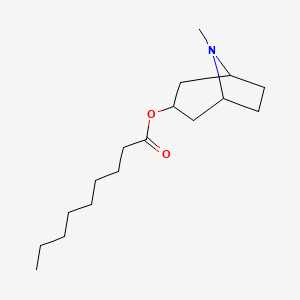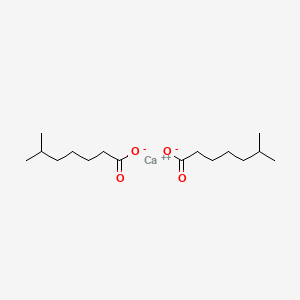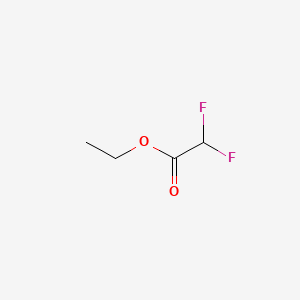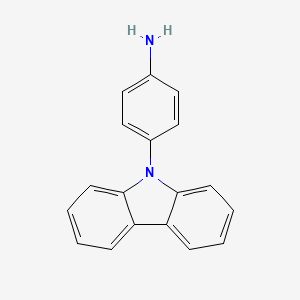
4-(9H-咔唑-9-基)苯胺
概述
描述
4-(9H-Carbazol-9-yl)aniline is an organic compound with the molecular formula C18H14N2. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications, particularly in the field of organic electronics.
科学研究应用
4-(9H-Carbazol-9-yl)aniline has several scientific research applications:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Photovoltaics: It is employed in the development of organic photovoltaic cells.
Sensors: Its derivatives are used in the fabrication of chemical sensors and biosensors.
Medicinal Chemistry: It is explored for its potential use in drug development due to its unique structural properties.
作用机制
Target of Action
The primary target of 4-(9H-Carbazol-9-yl)aniline is the organic light-emitting diode (OLED) structure, where it acts as a hole-transporting material . It helps to efficiently transport positive charges (holes) from the anode to the emitting layer .
Mode of Action
4-(9H-Carbazol-9-yl)aniline interacts with its target by injecting holes into the HOMO (Highest Occupied Molecular Orbital) of the OLED structure . This interaction leads to a narrow recombination zone in the EML (Emission Layer) and results in singlet-polaron quenching, which can affect the efficiency of the device .
Biochemical Pathways
The action of 4-(9H-Carbazol-9-yl)aniline affects the pathway of charge transport in OLEDs. By facilitating the transport of positive charges, it influences the overall efficiency of the light-emitting process . The downstream effects include enhanced current, power, and external quantum efficiencies of the OLED device .
Pharmacokinetics
While the ADME (Absorption, Distribution, Metabolism, Excretion) properties are typically discussed in the context of drugs, for 4-(9H-Carbazol-9-yl)aniline, we can discuss its similar properties in the OLED context. It has excellent hole injection and transport properties . Its impact on bioavailability can be seen in terms of its ability to improve device efficiency and stability .
Result of Action
The molecular effect of 4-(9H-Carbazol-9-yl)aniline’s action is the creation of a narrow recombination zone in the EML . On a cellular level, or more appropriately on a device level, this results in improved efficiency and stability of the OLED .
准备方法
Synthetic Routes and Reaction Conditions
4-(9H-Carbazol-9-yl)aniline can be synthesized through several methods. One common method involves the Suzuki coupling reaction between 9-(4-bromophenyl)-9H-carbazole and aniline. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene .
Another method involves the reaction of 9H-carbazole with 4-nitroaniline, followed by reduction of the nitro group to an amine . This process usually requires a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 4-(9H-Carbazol-9-yl)aniline often involves large-scale Suzuki coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. The use of continuous flow reactors is also explored to enhance the scalability of the process .
化学反应分析
Types of Reactions
4-(9H-Carbazol-9-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole-based quinones.
Reduction: The nitro group in its precursor can be reduced to an amine.
Substitution: It can undergo electrophilic substitution reactions, particularly at the nitrogen atom of the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Carbazole-based quinones.
Reduction: 4-(9H-Carbazol-9-yl)aniline from its nitro precursor.
Substitution: Various substituted carbazole derivatives.
相似化合物的比较
Similar Compounds
4-(9H-Carbazol-9-yl)triphenylamine: Similar in structure but with additional triphenylamine groups, enhancing its hole-transporting properties.
N-benzyl-4-(9H-carbazol-9-yl)aniline: Contains a benzyl group, which can affect its electronic properties.
Uniqueness
4-(9H-Carbazol-9-yl)aniline is unique due to its balance of structural simplicity and functional efficiency. Its ability to undergo various chemical reactions and its effectiveness as a hole-transporting material make it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
4-carbazol-9-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVUXRBOPYDIDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347398 | |
| Record name | 4-(9H-Carbazol-9-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52708-37-9 | |
| Record name | N-(4-Aminophenyl)carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52708-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(9H-Carbazol-9-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(9H-Carbazol-9-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 4-(9H-Carbazol-9-yl)aniline into a conjugated polymer impact the performance of black phosphorus quantum dot (BPQD) based memory devices?
A1: [] Incorporating 4-(9H-Carbazol-9-yl)aniline into the conjugated polymer poly[(9,9-dioctyl-9H-fluorene)-alt-(4-(9H-carbazol-9-yl)aniline)] (PFCz-NH2) enables its covalent functionalization onto BPQDs. This covalent linkage, as seen in PFCz-g-BPQDs, leads to a significant improvement in memory device performance compared to simple blends of the polymer and BPQDs. Devices with PFCz-g-BPQDs exhibit a remarkable ON/OFF current ratio (>107) and lower switch-on/off voltages (-0.89/+1.95 V), indicating superior memory performance and reduced power consumption. In contrast, devices based on blended PFCz-NH2:BPQDs show an ON/OFF ratio of only 3 × 103 and a larger switching window (Δ|VON - VOFF| = 5.47 V). This highlights the crucial role of the covalent bond formed via 4-(9H-Carbazol-9-yl)aniline in achieving efficient charge transport and improved memory characteristics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
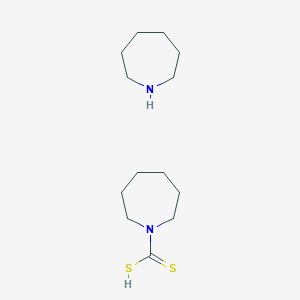
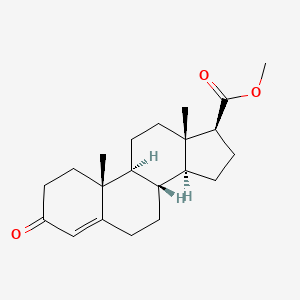


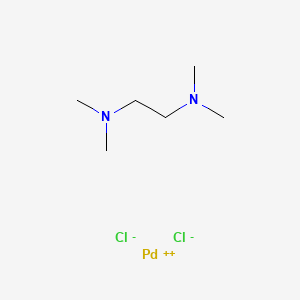


![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-methoxyphenyl)-3-oxobutyramide]](/img/structure/B1583502.png)
![1,3-Diiminobenz[f]isoindoline](/img/structure/B1583507.png)
